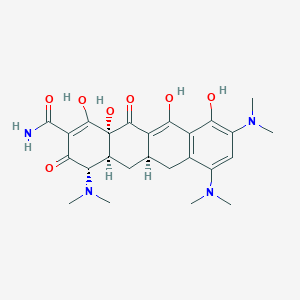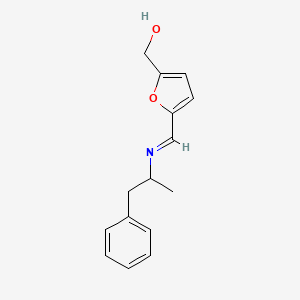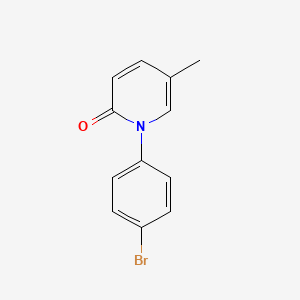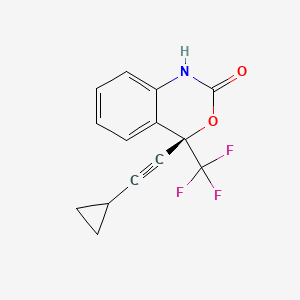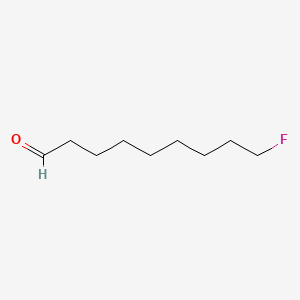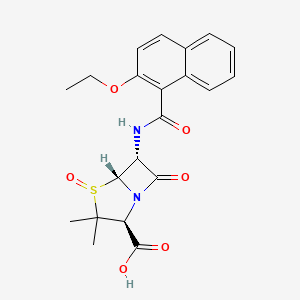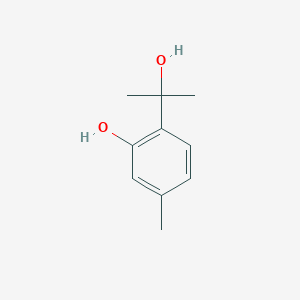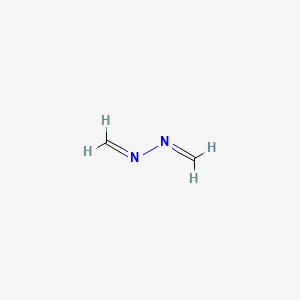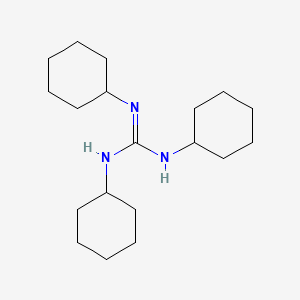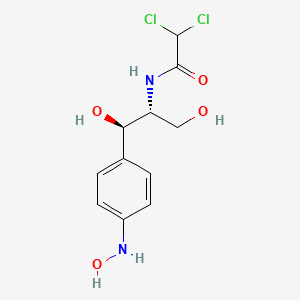
N-Hydroxy-chloramphenicol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-chloramphenicol is a derivative of chloramphenicol, a broad-spectrum antibiotic originally isolated from the bacterium Streptomyces venezuelae in 1947 . Chloramphenicol is known for its effectiveness against a variety of bacterial infections, including meningitis, plague, cholera, and typhoid fever . This compound retains the core structure of chloramphenicol but includes an additional hydroxyl group, which may alter its chemical properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-chloramphenicol typically involves the hydroxylation of chloramphenicol. One common method includes the reaction of chloramphenicol with hydroxylating agents under controlled conditions. For instance, hydroxyl radicals generated through advanced oxidation processes can be used to hydroxylate chloramphenicol .
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation reactions using biocatalysts or chemical catalysts. The process would require optimization of reaction conditions such as temperature, pH, and the concentration of hydroxylating agents to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Hydroxy-chloramphenicol can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert this compound back to chloramphenicol or other reduced forms.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals, generated through advanced oxidation processes, are commonly used.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated derivatives, while reduction may produce chloramphenicol.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-chloramphenicol has several scientific research applications:
Chemistry: It is used as a model compound to study hydroxylation reactions and the effects of hydroxyl groups on antibiotic activity.
Biology: Researchers investigate its interactions with bacterial ribosomes and its potential as an antibiotic.
Medicine: Studies focus on its efficacy and safety as an antibiotic, especially in cases where chloramphenicol is used.
Wirkmechanismus
N-Hydroxy-chloramphenicol, like chloramphenicol, inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome . This binding blocks the peptidyl transferase activity, preventing the formation of peptide bonds and thus inhibiting bacterial growth. The additional hydroxyl group may enhance its binding affinity or alter its specificity for different bacterial strains.
Vergleich Mit ähnlichen Verbindungen
Chloramphenicol: The parent compound, known for its broad-spectrum antibiotic activity.
Thiamphenicol: A derivative with a methylsulfonyl group instead of the nitro group, used as an antibiotic.
Florfenicol: A fluorinated derivative with improved stability and reduced toxicity.
Uniqueness: N-Hydroxy-chloramphenicol is unique due to the presence of the additional hydroxyl group, which may confer different chemical and biological properties compared to its analogs. This modification can potentially enhance its antibiotic activity or reduce its toxicity, making it a valuable compound for further research and development.
Eigenschaften
Molekularformel |
C11H14Cl2N2O4 |
|---|---|
Molekulargewicht |
309.14 g/mol |
IUPAC-Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-[4-(hydroxyamino)phenyl]propan-2-yl]acetamide |
InChI |
InChI=1S/C11H14Cl2N2O4/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(15-19)4-2-6/h1-4,8-10,15-17,19H,5H2,(H,14,18)/t8-,9-/m1/s1 |
InChI-Schlüssel |
BLAGYAGCQKHABH-RKDXNWHRSA-N |
Isomerische SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)NO |
Kanonische SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-3-(3,4-Dimethoxyphenyl)-2-propen-1-yl]-4-fluorobenzenemethanamine](/img/structure/B13418410.png)
